(2Z)-6-(3,4-dimethoxybenzyl)-2-(3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
(2Z)-6-(3,4-dimethoxybenzyl)-2-(3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives This compound is characterized by its unique structure, which includes a thiazole ring fused to a triazine ring, and substituted with methoxybenzyl and methoxybenzylidene groups
Preparation Methods
The synthesis of (2Z)-6-(3,4-dimethoxybenzyl)-2-(3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Formation of the Triazine Ring: The triazine ring is formed by the reaction of suitable amines with nitriles or other nitrogen-containing compounds.
Substitution Reactions:
Industrial production methods for this compound would involve scaling up these reactions while optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(2Z)-6-(3,4-dimethoxybenzyl)-2-(3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2Z)-6-(3,4-dimethoxybenzyl)-2-(3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound could be investigated for its potential pharmacological properties, including antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It may be used in the development of new materials or as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-6-(3,4-dimethoxybenzyl)-2-(3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
(2Z)-6-(3,4-dimethoxybenzyl)-2-(3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can be compared with other thiazolo[3,2-b][1,2,4]triazine derivatives. Similar compounds include:
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate .
- Ethyl acetoacetate .
These compounds share structural similarities but differ in their specific substituents and chemical properties, which can influence their reactivity and applications.
Properties
Molecular Formula |
C22H19N3O5S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C22H19N3O5S/c1-28-15-6-4-5-13(9-15)12-19-21(27)25-22(31-19)23-20(26)16(24-25)10-14-7-8-17(29-2)18(11-14)30-3/h4-9,11-12H,10H2,1-3H3/b19-12- |
InChI Key |
WFZXINJMFNHMOO-UNOMPAQXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC(=CC=C4)OC)/SC3=NC2=O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=CC=C4)OC)SC3=NC2=O)OC |
Origin of Product |
United States |
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